molecular formula CH4N2O B3427287 Urea-13C,15N2 CAS No. 58069-83-3

Urea-13C,15N2

Cat. No.: B3427287
CAS No.: 58069-83-3
M. Wt: 63.035 g/mol
InChI Key: XSQUKJJJFZCRTK-VMIGTVKRSA-N
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Description

Urea-13C,15N2: is a stable isotopically labeled compound of urea, where the carbon and nitrogen atoms are replaced with their respective isotopes, carbon-13 and nitrogen-15. This compound is primarily used in scientific research as a tracer to study metabolic pathways and biochemical processes due to its distinct isotopic signature.

Biochemical Analysis

Biochemical Properties

Urea-13C,15N2 interacts with several enzymes in its metabolic pathway. Initially, the enzyme urease breaks down this compound into ammonium and carbon dioxide . Subsequently, glutamate dehydrogenase converts the ammonium into glutamate, while carbonic anhydrase converts the carbon dioxide into bicarbonate .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is a powerful protein denaturant, acting through both direct and indirect mechanisms . It has been utilized to evaluate renal function, indicating its influence on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving rats, 15N labeling of this compound resulted in large increases in T2, both in solution and in vivo, due to the elimination of a strong scalar relaxation pathway .

Metabolic Pathways

This compound is involved in the urea cycle, a series of biochemical reactions in mammals that produce urea from ammonia . This process involves several enzymes and cofactors, and this compound can affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea-13C,15N2 can be synthesized through the reaction of isotopically labeled ammonium carbonate with isotopically labeled carbon dioxide. The reaction typically occurs under controlled conditions to ensure the incorporation of the isotopes into the urea molecule.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of isotopically enriched starting materials. The process includes the following steps:

    Synthesis of Isotopically Labeled Ammonia: Ammonia enriched with nitrogen-15 is produced through the Haber process using nitrogen-15 gas.

    Reaction with Isotopically Labeled Carbon Dioxide: The isotopically labeled ammonia reacts with carbon dioxide enriched with carbon-13 under high pressure and temperature to form this compound.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Urea-13C,15N2 undergoes hydrolysis in the presence of water, producing isotopically labeled ammonia and carbon dioxide.

    Oxidation: Under oxidative conditions, this compound can be converted to isotopically labeled carbon dioxide and nitrogen oxides.

    Substitution: this compound can participate in substitution reactions where the isotopically labeled nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Hydrolysis: Isotopically labeled ammonia and carbon dioxide.

    Oxidation: Isotopically labeled carbon dioxide and nitrogen oxides.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Tracer Studies: Urea-13C,15N2 is used as a tracer to study chemical reactions and pathways, providing insights into reaction mechanisms and kinetics.

Biology:

    Metabolic Studies: It is used to trace nitrogen and carbon metabolism in biological systems, helping to understand metabolic pathways and nutrient utilization.

Medicine:

    Diagnostic Tests: this compound is used in diagnostic tests such as the urea breath test to detect Helicobacter pylori infection by measuring the isotopic composition of exhaled carbon dioxide.

Industry:

    Fertilizer Research: It is used to study the efficiency and environmental impact of nitrogen fertilizers in agriculture.

Comparison with Similar Compounds

    Urea-13C: Contains only carbon-13 isotope.

    Urea-15N2: Contains only nitrogen-15 isotopes.

    Urea-d4: Contains deuterium instead of hydrogen.

Uniqueness: Urea-13C,15N2 is unique due to the simultaneous presence of both carbon-13 and nitrogen-15 isotopes, making it a powerful tool for dual-isotope tracing studies

Properties

IUPAC Name

bis(15N)(azanyl)(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973642
Record name (~13~C,~15~N_2_)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58069-83-3
Record name Urea-13C-15N2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58069-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C,~15~N_2_)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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